molecular formula C16H17NO2S B13357006 (NZ)-4-methyl-N-(1-phenylpropylidene)benzenesulfonamide

(NZ)-4-methyl-N-(1-phenylpropylidene)benzenesulfonamide

Cat. No.: B13357006
M. Wt: 287.4 g/mol
InChI Key: MDDUJBHJSOBZBB-MSUUIHNZSA-N
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Description

(NZ)-4-methyl-N-(1-phenylpropylidene)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics, although this specific compound’s applications may vary.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-4-methyl-N-(1-phenylpropylidene)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-phenylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could potentially target the sulfonamide group, converting it to an amine.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

(NZ)-4-methyl-N-(1-phenylpropylidene)benzenesulfonamide may have various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Could be investigated for its pharmacological properties, such as antimicrobial or anti-inflammatory effects.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for (NZ)-4-methyl-N-(1-phenylpropylidene)benzenesulfonamide would depend on its specific applications. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by interfering with folic acid synthesis. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A well-known sulfonamide antibiotic.

    N-(4-methylphenyl)sulfonamide: Similar structure but different substituents.

    N-(1-phenylethylidene)benzenesulfonamide: Similar structure with a different alkylidene group.

Uniqueness

(NZ)-4-methyl-N-(1-phenylpropylidene)benzenesulfonamide’s uniqueness lies in its specific substituents, which may confer distinct chemical and biological properties compared to other sulfonamides.

Properties

Molecular Formula

C16H17NO2S

Molecular Weight

287.4 g/mol

IUPAC Name

(NZ)-4-methyl-N-(1-phenylpropylidene)benzenesulfonamide

InChI

InChI=1S/C16H17NO2S/c1-3-16(14-7-5-4-6-8-14)17-20(18,19)15-11-9-13(2)10-12-15/h4-12H,3H2,1-2H3/b17-16-

InChI Key

MDDUJBHJSOBZBB-MSUUIHNZSA-N

Isomeric SMILES

CC/C(=N/S(=O)(=O)C1=CC=C(C=C1)C)/C2=CC=CC=C2

Canonical SMILES

CCC(=NS(=O)(=O)C1=CC=C(C=C1)C)C2=CC=CC=C2

Origin of Product

United States

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